molecular formula C11H16N4O4 B6280894 [1-(1-methyl-4-nitro-1H-pyrazole-3-carbonyl)piperidin-4-yl]methanol CAS No. 2260937-79-7

[1-(1-methyl-4-nitro-1H-pyrazole-3-carbonyl)piperidin-4-yl]methanol

Cat. No.: B6280894
CAS No.: 2260937-79-7
M. Wt: 268.3
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Description

[1-(1-methyl-4-nitro-1H-pyrazole-3-carbonyl)piperidin-4-yl]methanol is a complex organic compound that features a pyrazole ring substituted with a nitro group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(1-methyl-4-nitro-1H-pyrazole-3-carbonyl)piperidin-4-yl]methanol typically involves multi-step organic reactions. One common route starts with the preparation of 1-methyl-4-nitro-1H-pyrazole, which can be synthesized through nitration of 1-methylpyrazole. The next step involves the formation of the carbonyl group at the 3-position of the pyrazole ring, followed by the introduction of the piperidine ring through a nucleophilic substitution reaction. The final step is the reduction of the carbonyl group to form the methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [1-(1-methyl-4-nitro-1H-pyrazole-3-carbonyl)piperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential as a ligand. Its structural features make it a candidate for the development of new biochemical assays.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. The presence of the nitro group and the piperidine ring suggests it could be a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [1-(1-methyl-4-nitro-1H-pyrazole-3-carbonyl)piperidin-4-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-nitro-1H-pyrazole: A simpler analog without the piperidine ring.

    4-nitro-1H-pyrazole-3-carbonyl derivatives: Compounds with different substituents at the 1-position.

    Piperidin-4-yl methanol derivatives: Compounds with different substituents on the pyrazole ring.

Uniqueness

The uniqueness of [1-(1-methyl-4-nitro-1H-pyrazole-3-carbonyl)piperidin-4-yl]methanol lies in its combination of a nitro-substituted pyrazole ring and a piperidine ring. This combination provides a unique set of chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

2260937-79-7

Molecular Formula

C11H16N4O4

Molecular Weight

268.3

Purity

95

Origin of Product

United States

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